molecular formula C4H9NO<br>C4H9NO<br>CH3CON(CH3)2 B3423120 N,N-Dimethyl(~13~C_2_)acetamide CAS No. 286367-73-5

N,N-Dimethyl(~13~C_2_)acetamide

Cat. No. B3423120
M. Wt: 87.12 g/mol
InChI Key: FXHOOIRPVKKKFG-UHFFFAOYSA-N
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Description

N,N-Dimethylacetamide (DMAc or DMA) is an organic compound with the formula CH3C(O)N(CH3)2 . This colorless, water-miscible, high-boiling liquid is commonly used as a polar solvent in organic synthesis . It is miscible with water and most oxygen- and nitrogen-containing organic solvents . It has a faint ammonia odor .


Synthesis Analysis

DMAc is prepared commercially by the reaction of dimethylamine with acetic anhydride or acetic acid . Dehydration of the salt of dimethylamine and acetic acid also furnishes this compound . DMAc can also be produced by the reaction of dimethylamine with methyl acetate . The separation and purification of the product is carried out by multistage distillation in rectification columns .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylacetamide is represented by the formula C4H9NO . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of dimethylacetamide are typical of N,N-disubstituted amides . Hydrolysis of the acyl-N bond occurs in the presence of acids .


Physical And Chemical Properties Analysis

DMAc is a dipolar, aprotic, high-boiling, oily solvent and reagent . It has a molar mass of 87.122 g·mol−1 . It has a density of 0.937 g/mL, a melting point of −20 °C, and a boiling point of 165.1 °C . It is miscible in water .

Safety And Hazards

DMAc is harmful in contact with skin or if inhaled . It may damage the unborn child . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling DMAc . If exposed or concerned, it is advised to get medical advice/attention .

Future Directions

DMAc is used as a solvent for producing fibers and for synthesizing organic compounds, notably pharmaceuticals . Its broad range of miscibility makes it useful in mixed solvents . It is also stable to strong bases; but it hydrolyzes in the presence of acids . As the hazard information table shows, it must be handled with care .

properties

IUPAC Name

N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOOIRPVKKKFG-VFZPYAPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[13C](=O)[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745664
Record name N,N-Dimethyl(~13~C_2_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl(~13~C_2_)acetamide

CAS RN

286367-73-5
Record name N,N-Dimethyl(~13~C_2_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-73-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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